Diflunisal sodium
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Overview
Description
Diflunisal sodium is a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. It was developed by Merck Sharp & Dohme in 1971 and is primarily used to relieve pain, tenderness, swelling, and stiffness caused by osteoarthritis and rheumatoid arthritis . It is also used for mild to moderate pain from other causes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diflunisal sodium can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .
Industrial Production Methods
In industrial settings, this compound is often prepared using a combination of pH-dependent and time-dependent systems. For example, using Eudragit S100 and Eudragit RS100 with diflunisal in a ratio of 2:3:1, respectively, has been shown to be effective for developing a colon-specific delivery system .
Chemical Reactions Analysis
Types of Reactions
Diflunisal sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflunisal derivatives with altered functional groups, while substitution reactions can introduce new substituents into the diflunisal molecule .
Scientific Research Applications
Diflunisal sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of NSAID interactions and mechanisms.
Biology: this compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: It is used to treat conditions like osteoarthritis, rheumatoid arthritis, and cardiac amyloidosis.
Mechanism of Action
Diflunisal sodium exerts its effects by inhibiting the production of prostaglandins, which are hormones involved in inflammation and pain . It achieves this by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . Additionally, this compound has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators controlling the levels of proteins involved in inflammation and cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diflunisal sodium include:
- Aspirin (acetylsalicylic acid)
- Ibuprofen
- Naproxen
- Diclofenac
Uniqueness
This compound is unique due to its long plasma half-life, which allows for fewer doses per day compared to other NSAIDs . It also has a distinctive mechanism of action involving the inhibition of p300 and CREB-binding protein, which is not commonly seen in other NSAIDs .
Properties
CAS No. |
84145-00-6 |
---|---|
Molecular Formula |
C13H7F2NaO3 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
sodium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.Na/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
InChI Key |
TWNIMRJXRIWUKA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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